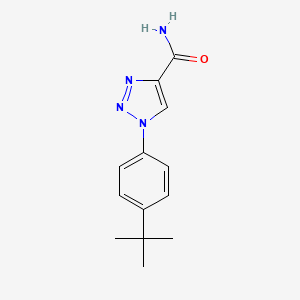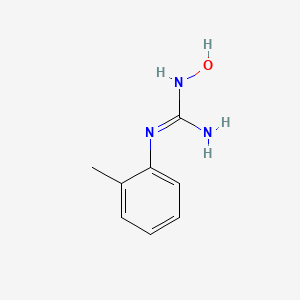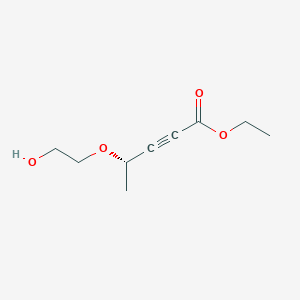
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- is an organic compound with the molecular formula C9H14O4. This compound features a unique structure that includes an ester group, a hydroxyl group, and a triple bond, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- can be achieved through several synthetic routes. One common method involves the esterification of 2-Pentynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Pentynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester, (4S)- can be compared with similar compounds such as:
2-Pentynoic acid, ethyl ester: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-(2-Hydroxyethoxy)-2-butynoic acid, ethyl ester: Contains a similar structure but with a different carbon chain length, affecting its reactivity and applications.
2-Butynoic acid, 4-(2-hydroxyethoxy)-, ethyl ester: Similar structure but with a different position of the triple bond, influencing its chemical behavior
Eigenschaften
CAS-Nummer |
645752-11-0 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
ethyl (4S)-4-(2-hydroxyethoxy)pent-2-ynoate |
InChI |
InChI=1S/C9H14O4/c1-3-12-9(11)5-4-8(2)13-7-6-10/h8,10H,3,6-7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
XKGPLXIXBZUFAB-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)C#C[C@H](C)OCCO |
Kanonische SMILES |
CCOC(=O)C#CC(C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


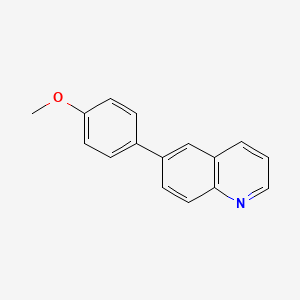
methanone](/img/structure/B12601120.png)


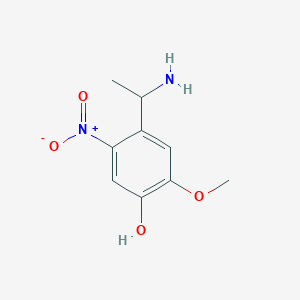
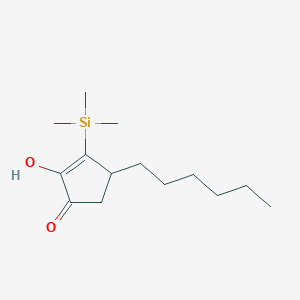
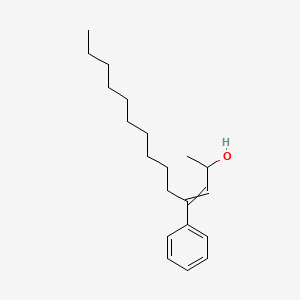

![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)



